molecular formula C19H21ClN4S B13807172 2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole

2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole

Cat. No.: B13807172
M. Wt: 372.9 g/mol
InChI Key: YXMGXLXHRJRABU-UHFFFAOYSA-N
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Description

2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylbenzothiazole with n-ethyl-N-(2-chloroethyl)amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the azo group to amines, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often mediated through its ability to form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in cellular function. The specific pathways involved may include inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: An alkylating agent used in cancer treatment, known for its ability to cross-link DNA.

    Cyclophosphamide: Another alkylating agent with similar DNA cross-linking properties.

    Melphalan: A chemotherapy drug that also functions as an alkylating agent.

Uniqueness

2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole is unique due to its combination of an azo group and a benzothiazole ring, which imparts distinct chemical and biological properties. Unlike other alkylating agents, this compound’s structure allows for specific interactions with biological targets, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C19H21ClN4S

Molecular Weight

372.9 g/mol

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C19H21ClN4S/c1-4-24(10-9-20)15-6-8-16(14(3)12-15)22-23-19-21-17-7-5-13(2)11-18(17)25-19/h5-8,11-12H,4,9-10H2,1-3H3

InChI Key

YXMGXLXHRJRABU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C

Origin of Product

United States

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